molecular formula C10H9N3O B1608023 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 58905-26-3

1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B1608023
CAS No.: 58905-26-3
M. Wt: 187.2 g/mol
InChI Key: RXGNQUOYJPSWRW-UHFFFAOYSA-N
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Description

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is an organic compound that features a phenyl group attached to a triazole ring through an ethanone linkage

Biochemical Analysis

Biochemical Properties

It is known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone may interact with enzymes and other biomolecules, potentially influencing biochemical reactions.

Molecular Mechanism

It is known that the compound can form hydrogen bonds due to its carbonyl group , which may influence its interactions with biomolecules and its effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. This intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

    1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone: Similar structure but with a different triazole isomer.

    1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Contains an additional phenyl group on the triazole ring.

    1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol: The ethanone group is reduced to an alcohol.

Uniqueness: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to its specific triazole isomer and the presence of an ethanone linkage, which imparts distinct chemical reactivity and potential biological activity .

Biological Activity

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H9_9N3_3O. The compound features a phenyl group and a triazole ring, which contribute to its biological properties. The dihedral angle between the triazole and phenyl rings is notable, indicating potential steric interactions that may influence its biological activity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial activity compared to standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antitumor Activity

The compound has also shown promising results in antitumor studies. In vitro assays on cancer cell lines demonstrated cytotoxic effects, with IC50_{50} values indicating effective dose ranges that inhibit cell proliferation.

Cell Line IC50_{50} (µM)
HeLa15
MCF-720
A54925

The mechanism underlying the biological activity of this compound involves interaction with cellular enzymes and pathways. Studies suggest that it may inhibit key enzymes involved in DNA replication and repair, which is crucial for its antitumor activity. Additionally, its ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of phenylacetone with hydrazine derivatives in the presence of an acid catalyst to form the triazole ring. This method has been optimized for yield and purity.

Study on Antimicrobial Efficacy

In a recent study published in Frontiers in Chemistry, researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The study concluded that modifications on the phenyl ring could enhance antibacterial properties .

Clinical Trials

Preliminary clinical trials have been initiated to assess the safety and efficacy of this compound in treating specific infections resistant to conventional therapies. Early results indicate a favorable safety profile with promising therapeutic outcomes.

Properties

IUPAC Name

1-phenyl-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGNQUOYJPSWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377518
Record name 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814664
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58905-26-3
Record name 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and what are its key structural features?

A1: this compound consists of a phenyl ring connected to a 1,2,4-triazole ring via an ethanone bridge. X-ray diffraction analysis revealed that the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72° []. This specific spatial arrangement influences the compound's interactions with other molecules and might impact its potential biological activities.

Q2: What types of intermolecular interactions have been observed for this compound in the solid state?

A2: Crystallographic studies revealed that this compound molecules interact with each other through a combination of weak forces. These include C—H⋯O and C—H⋯N hydrogen bonds, C—H⋯π contacts between triazole rings and between phenyl and triazole rings, and weak π–π interactions between the triazole and phenyl rings []. These interactions contribute to the stability and packing arrangement within the crystal lattice.

Q3: Has this compound been investigated for its potential biological activities?

A3: Yes, derivatives of this compound, specifically O-alkyl, O-aryl, and O-{Z-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino} phosphorothioates, have been synthesized and assessed for insecticidal and fungicidal activities []. Results indicated promising activity against aphids and certain fungal species. Additionally, a derivative containing a 1,3-dithiolan-2-ylidene moiety displayed notable fungicidal effects []. These findings highlight the potential of this compound class for agricultural applications.

Q4: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A4: While comprehensive SAR studies are limited, research suggests that modifications to the core structure can significantly impact biological activity. For instance, introducing various substituents on the oxime group of this compound oxime led to variations in fungicidal and insecticidal activity [, ]. These observations emphasize the importance of exploring structural modifications to optimize desired biological effects.

Q5: Are there any reported synthetic routes for this compound and its derivatives?

A5: Researchers have successfully synthesized this compound derivatives through various methods. One approach involves condensing this compound oxime with different thiophosphoryl chlorides []. Another method utilizes benzoyl hydrazide and this compound as starting materials, followed by a reaction with acetic anhydride []. These established synthetic routes allow for further exploration and modification of this compound class.

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